25T2-NBOMe (hydrochloride)
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Overview
Description
25T2-NBOMe (hydrochloride) is an analytical reference material that is structurally categorized as a phenethylamine . It is used in forensic chemistry and toxicology .
Molecular Structure Analysis
The molecular formula of 25T2-NBOMe (hydrochloride) is C20H28ClNO3S . The InChI code is InChI=1S/C20H27NO3S.ClH/c1-5-25-20-13-18 (23-3)15 (12-19 (20)24-4)10-11-21-14-16-8-6-7-9-17 (16)22-2;/h6-9,12-13,21H,5,10-11,14H2,1-4H3;1H . The canonical SMILES is CCSC1=C (C=C (C (=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl .Physical And Chemical Properties Analysis
The molecular weight of 25T2-NBOMe (hydrochloride) is 398.0 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The rotatable bond count is 10 . The exact mass is 397.1478426 g/mol and the monoisotopic mass is 397.1478426 g/mol . The topological polar surface area is 65 Ų . The heavy atom count is 26 . The formal charge is 0 .Scientific Research Applications
Metabolism and Enzyme Involvement : NBOMe compounds, including 25T2-NBOMe, are potent serotonin 5-HT2A receptor agonists. Studies have shown that cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, play a major role in their metabolism. These enzymes are responsible for various metabolic pathways including hydroxylation, O-demethylation, N-dealkylation, dehydrogenation, and their combinations (Nielsen et al., 2017).
Analytical Detection and Stability : A study on the analytical detection of various NBOMe compounds, including 25T2-NBOMe, emphasized the need for sensitive, rapid, and comprehensive methods for their quantification in biological samples due to their low concentration in postmortem cases. This is critical for toxicological analysis, particularly in cases of overdose or intoxication (Johnson et al., 2014).
Toxicity and Clinical Effects : Various studies have reported the acute toxicity of NBOMe drugs, including 25T2-NBOMe. These compounds can cause severe intoxications, sometimes leading to fatalities. They produce serotonin-like syndrome with symptoms such as severe agitation, seizures, and hallucinations. The compounds are also known for their intense hallucinogenic effects (Bersani et al., 2014).
Patterns of Use and Risk : NBOMe compounds, due to their hallucinogenic effects, are often used recreationally. The easy online availability, low cost, and lack of awareness about their potential dangers contribute to their misuse. Studies have highlighted the risks associated with their use, including the potential for overdose and acute toxicity (Lawn et al., 2014).
Pharmacological Properties : Research into the pharmacological properties of NBOMe drugs like 25T2-NBOMe has shown that they act as highly potent agonists at serotonin receptors, particularly the 5-HT2A receptor. This action is responsible for their hallucinogenic effects. Studies also suggest that their pharmacological profile is distinct from other classical hallucinogens (Zawilska et al., 2020).
Prevalence and Acute Toxicity : The prevalence of NBOMe drugs, including 25T2-NBOMe, is a growing concern. They are often used as alternatives to traditional psychedelics like LSD. Reports indicate a pattern of acute toxicity associated with their use, with symptoms like tachycardia, hypertension, and severe agitation (Wood et al., 2015).
Legal and Health Risks : The emergence of NBOMe compounds, including 25T2-NBOMe, as new psychoactive substances poses significant legal and health risks. Their potency, ease of synthesis, and availability have made them popular among users, leading to an increase in hospitalizations and fatalities related to their use (Isbister et al., 2015).
Safety And Hazards
The safety data sheet advises to avoid breathing dust/fume/gas/mist/vapors/spray. It is recommended to wash thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(4-ethylsulfanyl-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3S.ClH/c1-5-25-20-13-18(23-3)15(12-19(20)24-4)10-11-21-14-16-8-6-7-9-17(16)22-2;/h6-9,12-13,21H,5,10-11,14H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWBOYFWLKCGEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342532 |
Source
|
Record name | 2-[4-(Ethylsulfanyl)-2,5-dimethoxyphenyl]-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401342532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
25T2-NBOMe (hydrochloride) | |
CAS RN |
1539266-51-7 |
Source
|
Record name | 2-[4-(Ethylsulfanyl)-2,5-dimethoxyphenyl]-N-(2-methoxybenzyl)ethanamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401342532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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